propylamine CAS No. 1567893-38-2](/img/structure/B1381508.png)

[(2S)-2-aminopropyl](ethyl)propylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A detailed computational study of the dehydrogenation reaction of trans-propylamine (trans-PA) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine .Molecular Structure Analysis

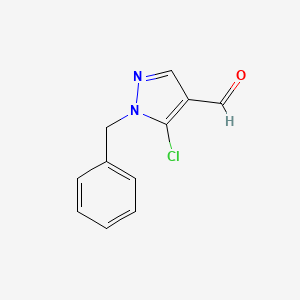

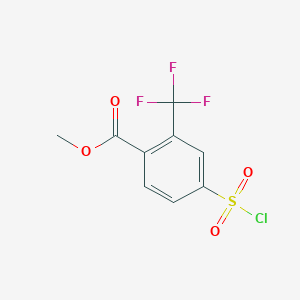

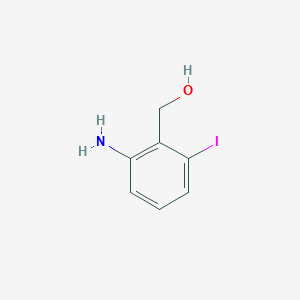

The molecular formula of(2S)-2-aminopropylpropylamine is C8H20N2 . The InChI key is CUAMIZAOSYSZIU-UHFFFAOYSA-N . The canonical SMILES representation is CCCN(CC)CC©N . Chemical Reactions Analysis

Most of the dehydrogenation reaction mechanisms occur in a concerted step transition state as an exothermic process . The mechanisms for pathways A and B comprise two key steps: H2 eliminated from PA leading to the formation of allylamine that undergoes an unimolecular dissociation in the second step of the mechanism .Physical And Chemical Properties Analysis

The molecular weight of(2S)-2-aminopropylpropylamine is 144.26 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The topological polar surface area is 29.3 Ų .

科学的研究の応用

Environmental Research

In environmental research, (2S)-2-aminopropylpropylamine can be used to create sensors for detecting pollutants or to immobilize enzymes for bioremediation processes.

Each application leverages the unique chemical structure of (2S)-2-aminopropylpropylamine, particularly its chiral center and amine groups, to perform functions that are critical in scientific research and industrial applications .

Safety And Hazards

The safety precautions for handling (2S)-2-aminopropylpropylamine include keeping it away from heat/sparks/open flames/hot surfaces and not allowing contact with air due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed .

将来の方向性

The compound is of significant importance in chemistry, as it constitutes a central structure block for aliphatic amines . It is widely utilized as a solvent in organic synthesis, and as a finishing agent for drugs, rubber, fiber, paints, pesticides, textile, and resin . Future research could focus on its potential applications in these areas.

特性

IUPAC Name |

(2S)-1-N-ethyl-1-N-propylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAMIZAOSYSZIU-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CC)C[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S)-2-aminopropyl](ethyl)propylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)

amine](/img/structure/B1381444.png)

![1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B1381448.png)